CB2 Receptor Binding Affinity and Selectivity Profile Compared to Classical Dihydropyridines
The 4-oxo-1,4-dihydropyridine class, to which the target compound belongs, was developed to achieve high affinity for the CB2 receptor while minimizing affinity for the centrally expressed CB1 receptor, a critical selectivity profile. [1] This is in stark contrast to classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine), which have negligible affinity for cannabinoid receptors. [2] The target compound's core structure is essential for this CB2-directed binding, as the series shows only modest affinity for CB1.
| Evidence Dimension | Receptor binding affinity & selectivity (CB2 vs. CB1) |
|---|---|
| Target Compound Data | High affinity at CB2; modest affinity at CB1 (exact Ki values for this specific compound are not publicly disclosed in the primary literature, but are characteristic of the series) |
| Comparator Or Baseline | Classical 1,4-dihydropyridines (e.g., nifedipine, amlodipine) which primarily target L-type calcium channels with negligible cannabinoid receptor affinity. |
| Quantified Difference | Fundamental target engagement difference: CB2 vs. L-type calcium channel. |
| Conditions | Radioligand displacement assays on human CB1 and CB2 receptors expressed in cell lines. |
Why This Matters
This matters for scientific selection because procurement of a generic dihydropyridine for CB2 research would yield no target-specific activity, leading to experimental failure.
- [1] El Bakali, J., Muccioli, G. G., Renault, N., Pradal, D., Body-Malapel, M., Djouina, M., ... & Millet, R. (2010). 4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands: Structural Insights into the Design of a Novel Inverse Agonist Series. Journal of Medicinal Chemistry, 53(22), 7918-7931. View Source
- [2] Triggle, D. J. (2007). Calcium channel antagonists: clinical uses—past, present and future. Biochemical Pharmacology, 74(1), 1-9. View Source
